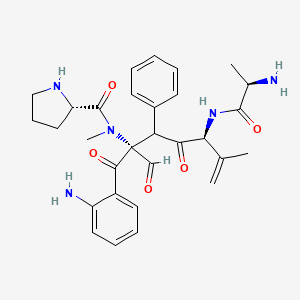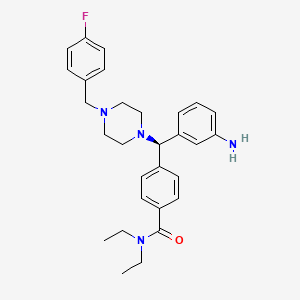
Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-2327 is a highly potent and selective agonist of the δ-opioid receptor. AZD2327 binds with sub-nanomolar affinity to the human opioid receptor (K(i) = 0.49 and 0.75 nM at the C27 and F27 isoforms, respectively) and is highly selective (>1000-fold) over the human μ- and κ-opioid receptor subtypes as well as >130 other receptors and channels. In functional assays, AZD2327 shows full agonism at human δ-opioid receptors ([(35)S]GTPγ EC(50) = 24 and 9.2 nM at C27 and F27 isoforms, respectively) and also at the rat and mouse δ-opioid receptors.
Applications De Recherche Scientifique
Synthesis and Alzheimer's Disease Applications
A study by Hussain et al. (2016) discussed the synthesis of a new series of benzamides as potential therapeutic agents for Alzheimer's disease. The inhibition activity against butyrylcholinesterase enzyme was explored, showing promising IC50 values, suggesting a potential therapeutic effect for Alzheimer's disease (Hussain et al., 2016).
Serotonin Receptor Studies and Alzheimer's Disease
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe in PET imaging to study the receptor densities in the living brains of Alzheimer's disease patients. This study highlighted the potential role of serotonin receptors in Alzheimer's disease, providing insights into the molecular interactions in the brain (Kepe et al., 2006).
Nonaqueous Capillary Electrophoresis Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for benzamides and related substances. This method holds potential for quality control in the pharmaceutical industry, demonstrating the versatility of benzamide compounds in analytical chemistry (Ye et al., 2012).
Histone Deacetylase Inhibition and Cancer Therapy
Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide derivative as a histone deacetylase (HDAC) inhibitor with potential anticancer applications. The compound showed promise in blocking cancer cell proliferation and inducing apoptosis, underlining the therapeutic potential of benzamides in cancer treatment (Zhou et al., 2008).
Propriétés
Numéro CAS |
875647-81-7 |
|---|---|
Nom du produit |
Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl- |
Formule moléculaire |
C29H35FN4O |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C29H35FN4O/c1-3-33(4-2)29(35)24-12-10-23(11-13-24)28(25-6-5-7-27(31)20-25)34-18-16-32(17-19-34)21-22-8-14-26(30)15-9-22/h5-15,20,28H,3-4,16-19,21,31H2,1-2H3/t28-/m1/s1 |
Clé InChI |
XGFLMBBZEPJGHY-MUUNZHRXSA-N |
SMILES isomérique |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F |
Apparence |
Solid powder |
Pictogrammes |
Acute Toxic; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-((3-aminophenyl)(4-(4-fluorobenzyl)piperazin-1-yl)methyl)-N,N-diethylbenzamide AZD 2327 AZD-2327 AZD2327 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



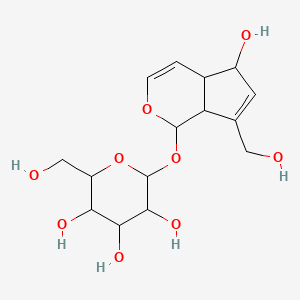
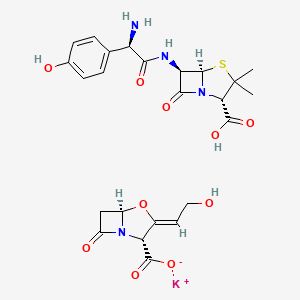
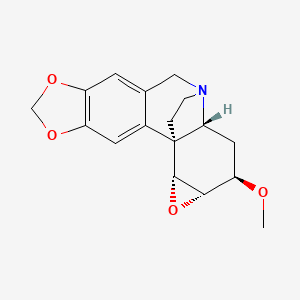
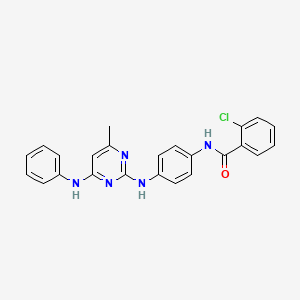
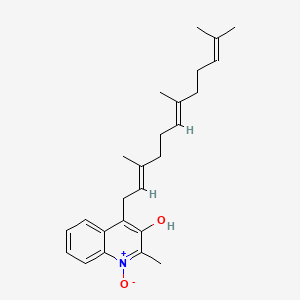
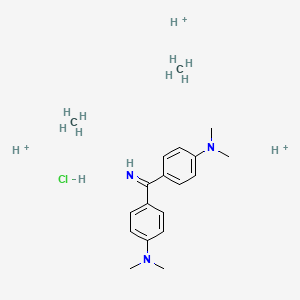
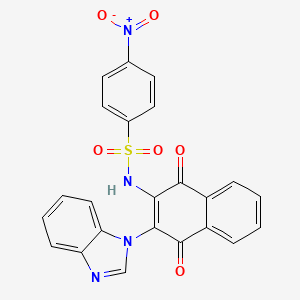
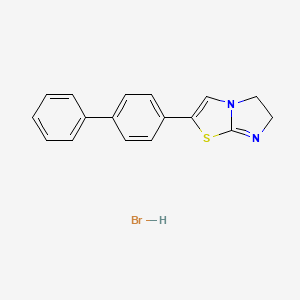
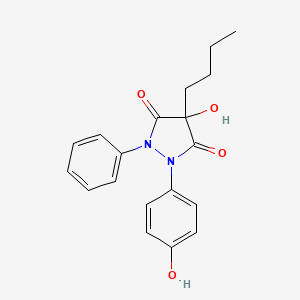
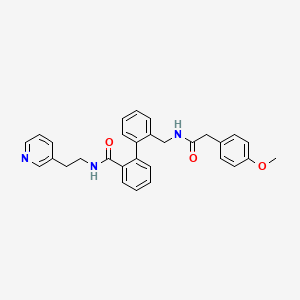
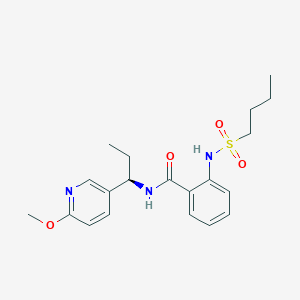
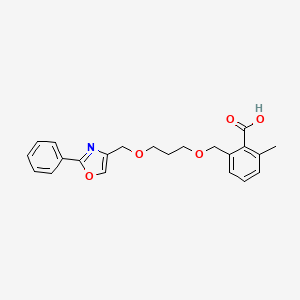
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
